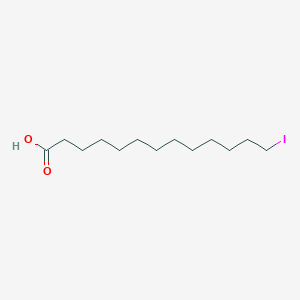
13-Iodotridecanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
13-Iodotridecanoic acid is a long-chain fatty acid with the molecular formula C13H25IO2. It is characterized by the presence of an iodine atom attached to the 13th carbon of the tridecanoic acid chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 13-Iodotridecanoic acid typically involves the iodination of tridecanoic acid. One common method is the halogenation reaction, where tridecanoic acid is treated with iodine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as acetic acid and a temperature range of 50-70°C to facilitate the iodination process .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. The use of advanced purification techniques, such as distillation and recrystallization, further enhances the quality of the compound .
Chemical Reactions Analysis
Types of Reactions: 13-Iodotridecanoic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The iodine atom can be reduced to form tridecanoic acid.
Substitution: The iodine atom can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of tridecanoic acid.
Substitution: Formation of hydroxylated or aminated derivatives.
Scientific Research Applications
13-Iodotridecanoic acid has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its role in lipid metabolism and as a potential inhibitor of protein palmitoylation.
Medicine: Investigated for its antimicrobial properties and potential use in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of surfactants and lubricants
Mechanism of Action
The mechanism of action of 13-Iodotridecanoic acid involves its interaction with cellular membranes and proteins. The iodine atom enhances the lipophilicity of the molecule, allowing it to integrate into lipid bilayers. This integration can disrupt membrane integrity and affect protein function. Additionally, this compound may inhibit protein palmitoylation, a post-translational modification critical for protein localization and function .
Comparison with Similar Compounds
- 12-Iodododecanoic acid
- 14-Iodotetradecanoic acid
- Myristic acid
Comparison: 13-Iodotridecanoic acid is unique due to its specific chain length and the position of the iodine atom. Compared to 12-Iodododecanoic acid and 14-Iodotetradecanoic acid, it has a distinct balance of hydrophobic and hydrophilic properties, making it suitable for specific applications. Myristic acid, while similar in structure, lacks the iodine atom, which significantly alters its chemical reactivity and biological activity .
Properties
CAS No. |
71736-20-4 |
|---|---|
Molecular Formula |
C13H25IO2 |
Molecular Weight |
340.24 g/mol |
IUPAC Name |
13-iodotridecanoic acid |
InChI |
InChI=1S/C13H25IO2/c14-12-10-8-6-4-2-1-3-5-7-9-11-13(15)16/h1-12H2,(H,15,16) |
InChI Key |
ORYSZIOQZCKRGV-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCCCI)CCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


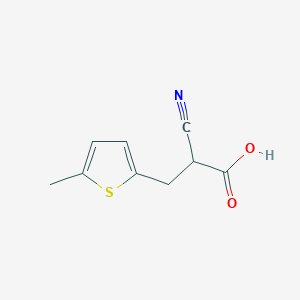
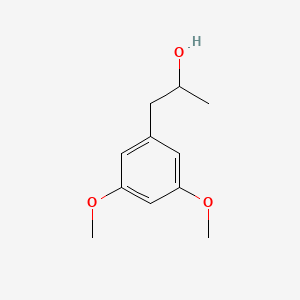

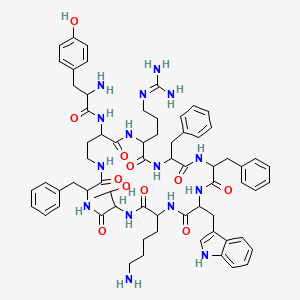
![n-[(3-Chlorophenyl)methyl]-6,7,8-trimethoxy-4-quinazolinamine](/img/structure/B12285709.png)
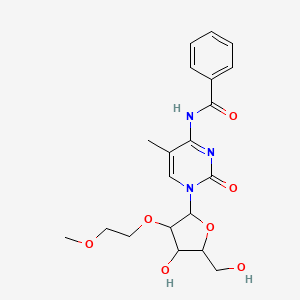
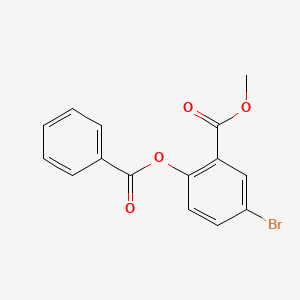
![1-Bromobenzo[c]phenanthrene](/img/structure/B12285718.png)
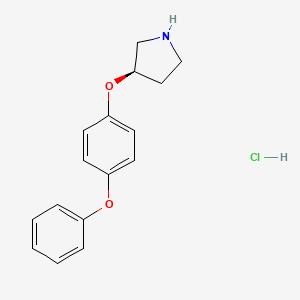
![[1,1'-Biphenyl]-4-carboxylic acid, 2'-[(1R)-1-[(2R)-3-[[2-(4-chloro-3-fluorophenyl)-1,1-dimethylethyl]amino]-2-hydroxypropoxy]ethyl]-3-methyl-](/img/structure/B12285752.png)
![[6-[2-Chloro-1-[(1-methyl-4-propylpyrrolidine-2-carbonyl)amino]propyl]-4,5-dihydroxy-2-methylsulfinyloxan-3-yl] dodecanoate](/img/structure/B12285756.png)
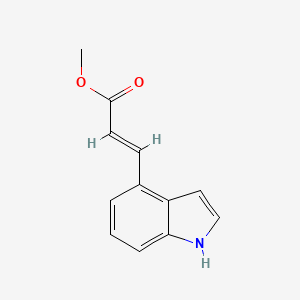
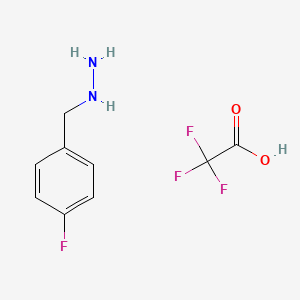
![5-[7-(1-Bromoethyl)-1-benzofuran-2-yl]-3-tert-butyl-1,3-oxazolidin-2-one](/img/structure/B12285763.png)
